Palifosfamide is a synthetic, bifunctional DNA alkylating agent. [] It is the stable, active metabolite of the chemotherapy drug ifosfamide. [, , ] Unlike ifosfamide, palifosfamide does not require metabolic activation by aldehyde dehydrogenase. [, ] This characteristic holds potential for overcoming tumor resistance associated with ifosfamide. [, ]
The synthesis of palifosfamide involves the formulation of the tris (hydroxymethyl) aminomethane salt of palifosfamide combined with various excipients to create the final drug product. The process typically includes:
Technical details regarding the synthesis can vary based on specific methodologies employed in laboratory settings, but generally focus on optimizing yield and purity while ensuring the stability of the active compound .
Palifosfamide's molecular formula is , and it features a complex structure that includes:
The three-dimensional structure allows for effective binding to DNA, facilitating cross-linking and subsequent cytotoxic effects. Detailed structural data can be obtained from resources such as PubChem, which provides insights into its molecular geometry and bonding characteristics .
Palifosfamide undergoes several key chemical reactions that are critical for its therapeutic action:
These reactions are essential for its antitumor efficacy, as they disrupt normal cellular processes and promote apoptosis in cancer cells .
The mechanism of action of palifosfamide involves several interconnected processes:
This multifaceted approach enhances its potential as an effective chemotherapeutic agent against various cancers .
Palifosfamide exhibits distinct physical and chemical properties that influence its behavior in biological systems:
These properties are crucial for determining dosing regimens and understanding pharmacokinetics when administered in clinical settings .
Palifosfamide is primarily investigated for its applications in oncology:
Palifosfamide (isophosphoramide mustard, IPM) is a bifunctional alkylating agent characterized by two highly reactive β-chloroethyl moieties. Unlike monofunctional alkylators, palifosfamide induces interstrand DNA cross-links through a sequential two-step reaction mechanism. The initial step involves SN2 nucleophilic substitution where the nitrogen mustard group forms an aziridinium ion intermediate. This electrophile attacks the N7 position of guanine, creating a monoadduct. The second β-chloroethyl group subsequently reacts with a complementary DNA strand, forming a covalent bridge that covalently links both strands [3] [5]. This cross-linking distorts the DNA helix, preventing strand separation during replication and transcription, ultimately triggering apoptotic cell death [1].
The cross-link density induced by palifosfamide exceeds that of monofunctional agents, with studies demonstrating 1.8–2.3 cross-links per 106 base pairs at clinically relevant concentrations. This high cross-linking efficiency correlates with enhanced cytotoxicity in rapidly dividing sarcoma cells. Crucially, palifosfamide’s DNA adducts are structurally distinct from those of cisplatin, avoiding common platinum-resistance mechanisms [3] [4].
Table 1: DNA Lesion Profiles of Selected Alkylating Agents
Compound | Primary Lesion Types | Cross-Link Efficiency | Dominant Repair Pathway |
---|---|---|---|
Palifosfamide | N7-guanine monoadducts, Interstrand cross-links | High (bifunctional) | Nucleotide Excision Repair (NER), Fanconi Anemia (FA) |
Cyclophosphamide | N7-guanine monoadducts | Moderate (requires activation) | Base Excision Repair (BER) |
Temozolomide | O6-methylguanine, N7-methylguanine | Low (monofunctional) | MGMT, BER |
Cisplatin | 1,2-intrastrand cross-links | High | NER, Mismatch Repair (MMR) |
Palifosfamide’s key pharmacological advantage lies in its status as the direct cytotoxic metabolite of ifosfamide, bypassing hepatic activation requirements. Ifosfamide undergoes complex cytochrome P450-mediated oxidation (primarily CYP3A4/5 and CYP2B6) to form 4-hydroxyifosfamide, which spontaneously tautomerizes to aldoifosfamide. This unstable intermediate undergoes β-elimination to yield acrolein and the active isophosphoramide mustard (palifosfamide). Crucially, ifosfamide metabolism also generates significant quantities of neurotoxic and nephrotoxic metabolites (chloroacetaldehyde via N-dechloroethylation) and urotoxic acrolein [3] [6].
In contrast, palifosfamide lysine (ZIO-201) is a stabilized salt formulation administered directly as the active alkylating species. This eliminates dependence on hepatic CYP450 activity and avoids generation of toxic aldehydes. Pharmacokinetic studies demonstrate that palifosfamide achieves higher plasma concentrations of the active moiety compared to equivalent ifosfamide dosing (150 mg/m² palifosfamide vs. 4–8 g/m² ifosfamide) [3] [4]. The metabolic divergence confers predictable pharmacokinetics and reduces metabolic variability-driven treatment failures.
Table 2: Metabolic Pathways of Ifosfamide vs. Palifosfamide
Parameter | Ifosfamide | Palifosfamide |
---|---|---|
Administration Form | Inactive pro-drug | Active metabolite (stabilized) |
Key Activation Step | CYP450-dependent 4-hydroxylation | Not applicable (directly active) |
Toxic Metabolites | Chloroacetaldehyde, Acrolein | None significant |
Primary Active Species | Isophosphoramide mustard (IPM) | IPM (pre-formed) |
Metabolic Variability Factors | CYP polymorphisms, Liver function | Minimal |
A critical limitation of oxazaphosphorines (ifosfamide/cyclophosphamide) is their susceptibility to aldehyde dehydrogenase (ALDH)-mediated resistance. ALDH1A1 and ALDH3A1 isoforms oxidize the intermediate aldophosphamide/aldofosfamide to inactive carboxy metabolites, protecting cancer stem cells from cytotoxicity. Tumors overexpressing these isoforms exhibit chemoresistance and poor prognosis [3] [7].
Palifosfamide circumventively bypasses this inactivation pathway as it lacks the aldehyde group required for ALDH oxidation. Preclinical studies in osteosarcoma xenografts demonstrated potent cytotoxicity against cyclophosphamide-resistant lines overexpressing ALDH3A1. Quantitative analysis revealed ALDH3A1 activity at 100 mIU/mg protein in resistant OS31 xenografts, yet palifosfamide achieved equivalent tumor growth inhibition in OS31 (resistant) and OS33 (sensitive) models [4]. This evasion extends to cancer stem cell populations where high ALDH activity typically confers resistance, positioning palifosfamide as a potential strategy against minimal residual disease [3] [4].
Table 3: ALDH-Mediated Resistance Profile in Sarcoma Models
Cell Line/Xenograft | ALDH3A1 Activity (mIU/mg protein) | Cyclophosphamide IC₅₀ (μM) | Palifosfamide IC₅₀ (μg/mL) |
---|---|---|---|
OS33 (Sensitive) | Not detectable | 12.5 ± 2.1 | 0.8 ± 0.2 |
OS31 (Resistant) | 100 ± 15 | 98.3 ± 10.7 | 1.2 ± 0.3 |
RMS-1 | 45 ± 8 | 65.4 ± 8.2 | 1.0 ± 0.4 |
Palifosfamide exhibits distinct DNA damage signaling kinetics and repair pathway interactions compared to classical alkylators. While O6-methylguanine lesions from temozolomide are primarily repaired by MGMT (O6-methylguanine-DNA methyltransferase), palifosfamide’s N7-guanine adducts and cross-links are processed via base excision repair (BER) and nucleotide excision repair (NER). Crucially, persistent interstrand cross-links activate the Fanconi anemia (FA) pathway, leading to replication fork collapse and synergistic lethality with BRCA deficiencies [2] [5].
Pharmacodynamic studies in soft tissue sarcoma (STS) models reveal palifosfamide’s superior intracellular accumulation and prolonged DNA binding versus ifosfamide. The stabilized lysine salt formulation enhances cellular uptake, achieving 2.3-fold higher intracellular concentrations at equimolar dosing. This translates to extended DNA adduct persistence (>72 hours post-exposure vs. <48 hours for ifosfamide-derived IPM) and more sustained γH2AX activation, a marker of DNA double-strand breaks [1] [4]. In the PICASSO phase II trial, palifosfamide plus doxorubicin significantly improved progression-free survival in STS versus doxorubicin alone (7.8 vs. 4.4 months, HR 0.43), validating its enhanced pharmacodynamic profile [3].
Table 4: DNA Damage Response Pathways to Alkylating Agents
Parameter | Palifosfamide | Ifosfamide | Temozolomide |
---|---|---|---|
Primary DNA Lesions | N7-guanine monoadducts, Interstrand cross-links | Same as palifosfamide (after activation) | O6-methylguanine, N7-methylguanine |
Dominant Repair Pathway | NER, FA pathway | NER, FA pathway | MGMT (for O6-meG), BER (for N7-meG) |
Repair Evasion Mechanisms | FA pathway overload, Cross-link complexity | Same as palifosfamide | MGMT depletion, MMR deficiency |
γH2AX Signal Duration | >72 hours | <48 hours | 24–48 hours |
Key Resistance Mechanisms | Enhanced NER, FA pathway mutations | ALDH overexpression, Enhanced NER | MGMT expression, MMR deficiency |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: